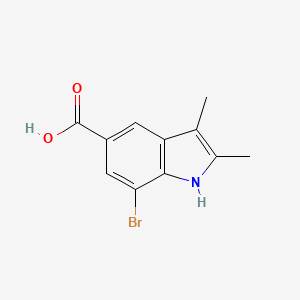

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid

CAS No.: 1783998-50-4

Cat. No.: VC6012682

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1783998-50-4 |

|---|---|

| Molecular Formula | C11H10BrNO2 |

| Molecular Weight | 268.11 |

| IUPAC Name | 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-5-6(2)13-10-8(5)3-7(11(14)15)4-9(10)12/h3-4,13H,1-2H3,(H,14,15) |

| Standard InChI Key | IXQAZJBTYBLKGF-UHFFFAOYSA-N |

| SMILES | CC1=C(NC2=C1C=C(C=C2Br)C(=O)O)C |

Introduction

Structural Characteristics and Molecular Identification

Core Scaffold and Substituent Configuration

The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid, critical modifications include:

-

Bromine atom at position 7, introducing steric bulk and electronic effects that influence reactivity and intermolecular interactions.

-

Methyl groups at positions 2 and 3, enhancing hydrophobicity and potentially modulating metabolic stability.

-

Carboxylic acid at position 5, enabling hydrogen bonding, salt formation, and participation in coordination chemistry .

The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereoelectronic features .

Comparative Analysis with Related Indole Derivatives

Structural analogs such as 7-chloro-2,3-dimethyl-1H-indole-5-carboxylic acid (replacing bromine with chlorine) and methyl 7-bromo-2,3-dimethyl-1H-indole-5-carboxylate (esterified carboxylic acid) highlight the role of halogen size and functional group polarity in modulating physicochemical properties . For example:

| Compound Name | Molecular Formula | Halogen | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid | Br | -COOH | 268.11 | |

| 7-Chloro-2,3-dimethyl-1H-indole-5-carboxylic acid | Cl | -COOH | 223.66 | |

| Methyl 7-bromo-2,3-dimethyl-1H-indole-5-carboxylate | Br | -COOCH | 282.13 |

Data adapted from AccelaChem and PubChem entries .

Synthesis and Manufacturing Considerations

Process Challenges

-

Regioselectivity: Ensuring bromination occurs exclusively at position 7 requires directing groups or protecting strategies.

-

Acid Sensitivity: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during halogenation or alkylation steps .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data from PubChemLite reveals CCS values for various adducts, critical for mass spectrometry-based identification :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 267.99678 | 152.7 |

| [M+Na]+ | 289.97872 | 156.2 |

| [M-H]- | 265.98222 | 151.8 |

These values aid in distinguishing this compound from structural isomers in analytical workflows.

Solubility and Stability

-

Solubility: Limited aqueous solubility due to hydrophobic methyl groups; enhanced in polar aprotic solvents (e.g., DMSO, DMFA).

-

Stability: Susceptible to decarboxylation under acidic or high-temperature conditions. Storage at room temperature in inert atmospheres is recommended .

Applications in Drug Discovery and Medicinal Chemistry

Antibacterial and Antifungal Activity

Halogenated indoles exhibit broad-spectrum antimicrobial effects. The bromine atom enhances membrane permeability, and the carboxylic acid may disrupt microbial pH homeostasis. Testing against Staphylococcus aureus and Candida albicans is warranted .

Future Research Directions

Biological Screening

Priority areas include:

-

Oncology: Screening against NCI-60 cancer cell lines.

-

Neuropharmacology: Evaluating affinity for serotonin receptors due to structural similarity to tryptamine derivatives.

Synthetic Methodology Development

-

Flow Chemistry: Continuous-flow bromination to improve yield and regioselectivity.

-

Enzymatic Catalysis: Using halogenases for site-specific bromination under mild conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume